molecular formula C16H17N3O3S B12126575 methyl (2Z)-[6-oxo-3-(2-phenylethyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-7(6H)-ylidene]ethanoate

methyl (2Z)-[6-oxo-3-(2-phenylethyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-7(6H)-ylidene]ethanoate

Cat. No.: B12126575
M. Wt: 331.4 g/mol
InChI Key: PZBNKKRKWIUKSM-LCYFTJDESA-N
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Description

Methyl (2Z)-[6-oxo-3-(2-phenylethyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-7(6H)-ylidene]ethanoate is a heterocyclic compound featuring a fused thiazolo-triazinone core with a 2-phenylethyl substituent at position 3 and a methyl ester group. The thiazolo[3,2-a][1,3,5]triazinone system provides a rigid bicyclic framework, while the Z-configuration of the exocyclic double bond influences its stereoelectronic properties. Structural studies of such compounds often employ SHELX software for crystallographic refinement, as it remains a gold standard for small-molecule analysis .

Properties

Molecular Formula

C16H17N3O3S

Molecular Weight

331.4 g/mol

IUPAC Name

methyl (2Z)-2-[6-oxo-3-(2-phenylethyl)-2,4-dihydro-[1,3]thiazolo[3,2-a][1,3,5]triazin-7-ylidene]acetate

InChI

InChI=1S/C16H17N3O3S/c1-22-14(20)9-13-15(21)19-11-18(10-17-16(19)23-13)8-7-12-5-3-2-4-6-12/h2-6,9H,7-8,10-11H2,1H3/b13-9-

InChI Key

PZBNKKRKWIUKSM-LCYFTJDESA-N

Isomeric SMILES

COC(=O)/C=C\1/C(=O)N2CN(CN=C2S1)CCC3=CC=CC=C3

Canonical SMILES

COC(=O)C=C1C(=O)N2CN(CN=C2S1)CCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2Z)-[6-oxo-3-(2-phenylethyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-7(6H)-ylidene]ethanoate typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of a suitable thioamide with an α-haloketone under basic conditions.

    Formation of the Triazine Ring: The triazine ring is formed by the reaction of the thiazole derivative with a suitable nitrile or amidine under acidic or basic conditions.

    Attachment of the Phenylethyl Group: The phenylethyl group is introduced through a nucleophilic substitution reaction using a phenylethyl halide and a suitable nucleophile.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, continuous flow reactors may be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl (2Z)-[6-oxo-3-(2-phenylethyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-7(6H)-ylidene]ethanoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the phenylethyl group or the ester group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Phenylethyl halides, nucleophiles such as amines or thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl (2Z)-[6-oxo-3-(2-phenylethyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-7(6H)-ylidene]ethanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl (2Z)-[6-oxo-3-(2-phenylethyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-7(6H)-ylidene]ethanoate involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as kinases and proteases, leading to the disruption of cellular signaling pathways. Additionally, it can bind to DNA or RNA, interfering with the replication and transcription processes.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key Analogs:

Methyl (2Z)-[3-(furan-2-ylmethyl)-6-oxo-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-7(6H)-ylidene]ethanoate Substituent: Furan-2-ylmethyl at position 3. Properties: The furan group introduces polarity due to its oxygen atom, which may participate in hydrogen bonding, unlike the hydrophobic 2-phenylethyl group in the target compound. This difference likely reduces logP and enhances aqueous solubility .

7,7-Diphenyl-3-(phenyldiazenyl)-1,2-dihydroimidazo[2,1-c][1,2,4]triazin-6(7H)-ones (6a–h) Core Structure: Imidazo[2,1-c][1,2,4]triazinone instead of thiazolo-triazinone. Substituent: Phenyldiazenyl group. Properties: The azo (-N=N-) group introduces conjugation and photochemical reactivity, absent in the target compound. The imidazo-triazinone core may exhibit distinct puckering dynamics compared to the thiazolo system .

Table 1: Structural and Predicted Property Comparison
Compound Name Core Structure Substituent (Position 3) Predicted logP Key Functional Features
Target Compound Thiazolo[3,2-a][1,3,5]triazinone 2-Phenylethyl ~3.5 (High) Ester, carbonyl, hydrophobic aryl
Furan-2-ylmethyl Analog Thiazolo[3,2-a][1,3,5]triazinone Furan-2-ylmethyl ~2.0 (Moderate) Ester, carbonyl, furan oxygen
Imidazo-triazinone Derivatives (6a–h) Imidazo[2,1-c][1,2,4]triazinone Phenyldiazenyl ~2.8–3.2 Azo group, conjugated system

Crystallographic and Conformational Analysis

  • Hydrogen Bonding : The target compound’s carbonyl groups may act as hydrogen bond acceptors. In contrast, furan-containing analogs could engage in additional O···H interactions, altering crystal packing .
  • Ring Puckering: The thiazolo-triazinone core’s puckering, analyzed via Cremer-Pople coordinates , may differ from imidazo-triazinones due to sulfur’s larger atomic radius and electronic effects. This impacts molecular conformation and binding interactions.

Biological Activity

Methyl (2Z)-[6-oxo-3-(2-phenylethyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-7(6H)-ylidene]ethanoate is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and other pharmacological activities.

Chemical Structure and Properties

The compound features a thiazole moiety fused with a triazine ring and a phenylethyl substituent. Its structure contributes to its biological activity:

  • Thiazole Ring : Known for its role in various biological activities including anticancer and antimicrobial effects.
  • Triazine Component : Associated with diverse pharmacological properties.

Anticancer Activity

Research indicates that derivatives of thiazole and triazine exhibit significant anticancer properties. The methyl (2Z) compound has been evaluated for its cytotoxic effects against various cancer cell lines:

  • Mechanism of Action : The compound interacts with cellular proteins leading to apoptosis. The presence of electron-donating groups enhances its cytotoxicity.
  • Case Study : In vitro studies demonstrated IC50 values indicating effective inhibition of cancer cell proliferation. For instance, compounds with similar structures showed IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against different cell lines .

Antimicrobial Activity

The compound has exhibited promising antimicrobial properties against various pathogens:

  • Spectrum of Activity : It has shown effectiveness against both gram-positive and gram-negative bacteria.
  • Research Findings : Studies have reported that thiazole derivatives possess significant antibacterial activity due to their ability to disrupt bacterial cell wall synthesis.

Other Pharmacological Activities

In addition to anticancer and antimicrobial properties, the compound may also exhibit:

  • Anti-inflammatory Effects : Some thiazole derivatives have been noted for their anti-inflammatory activities, potentially useful in treating inflammatory diseases .
  • Analgesic Properties : Research suggests that certain derivatives can alleviate pain without significant ulcerative risks .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of the compound:

Structural Feature Impact on Activity
Thiazole RingEssential for cytotoxic activity
Electron-donating GroupsIncrease potency against cancer cells
Substituents on Phenyl RingModulate antimicrobial efficacy

The presence of specific substituents in the phenyl ring has been linked to enhanced activity against various targets.

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